Quinolin-8-yl 2,5-dimethylbenzenesulfonate
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Overview
Description
Quinolin-8-yl 2,5-dimethylbenzenesulfonate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the sulfonyl ester chemical family and is characterized by its molecular formula C17H15NO3S and molecular weight of 313.37.
Mechanism of Action
Target of Action
Quinolin-8-yl 2,5-dimethylbenzenesulfonate, like other quinoline derivatives, has been found to have anticancer properties . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with its targets by binding to them, which can inhibit their function . This interaction results in changes in the activity of the PI3K/AKT/mTOR pathway, potentially leading to decreased cell proliferation and increased cell death .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in multiple cellular processes, including cell growth, proliferation, and survival . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound can disrupt cell growth and proliferation, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2,5-dimethylbenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonyl chlorides under specific conditions. One common method includes the reaction of quinolin-8-ol with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound can form quinolin-8-yl 2,5-dimethylbenzenesulfonic acid.
Reduction: The reduction can yield quinolin-8-yl 2,5-dimethylbenzenesulfinate.
Substitution: Substitution reactions can produce various quinolin-8-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-8-yl 2,5-dimethylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinolin-8-yl benzenesulfonate: Similar structure but without the methyl groups on the benzene ring
Uniqueness
Quinolin-8-yl 2,5-dimethylbenzenesulfonate is unique due to the presence of the 2,5-dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
quinolin-8-yl 2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-9-13(2)16(11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMCCYBPSZGYRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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